4-Bromo-2,5-difluoroanisole
Overview
Description
4-Bromo-2,5-difluoroanisole is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
- Continuous Synthesis in Microreaction Systems : 4-Bromo-3-methylanisole, a compound structurally similar to 4-Bromo-2,5-difluoroanisole, is primarily used in synthesizing black fluorane dye, crucial in manufacturing thermal papers. Innovative continuous homogeneous bromination technology in microreaction systems has shown superiority in selectivity and efficiency over traditional methods (Xie et al., 2020).
Photovoltaic Device Production
- Control of Morphology in Organic Photovoltaics : 4-Bromoanisole, closely related to this compound, has been identified as a versatile processing additive. It effectively controls phase separation and purity in organic photovoltaic devices, leading to improved device performance (Liu et al., 2012).
Material Chemistry
- Conformational Analysis : Studies on molecular structures, such as those on 4-fluoroanisole and 3,4-difluoroanisole, provide insights into the conformational properties of similar compounds like this compound. These analyses are crucial for understanding and predicting chemical behavior and reactivity (Giricheva et al., 2004).
Photocatalytic Reactions
- Photocatalytic Synthesis of Heterocycles : 4-Bromo-2,5-dimethoxyamphetamine, a compound with structural similarities to this compound, has been used in photocatalytic reactions. This application is significant for the synthesis of complex organic structures, potentially including pharmaceuticals and materials (Zeng et al., 2022).
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-2,5-difluoroanisole is currently unknown due to the lack of research on this specific compound. It is known that the compound has been used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases .
Biochemical Pathways
This compound has been used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase . The p38 MAP kinase pathway plays a crucial role in cellular responses to stress and inflammation.
Result of Action
Its use in the synthesis of inhibitors of cyclin-dependent kinases suggests potential effects on cell cycle regulation .
Safety and Hazards
4-Bromo-2,5-difluoroanisole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTXNQBDWFJMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369314 | |
Record name | 4-Bromo-2,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-60-9 | |
Record name | 1-Bromo-2,5-difluoro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.